Ethanethiol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-

Hydrolytic Stability Protecting Group Chemistry Silyl Ether Synthesis

Ethanethiol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- (CAS 76855-57-7), systematically named 2-((tert-butyldimethylsilyl)oxy)ethane-1-thiol, is a bifunctional organosilicon compound featuring a terminal thiol (–SH) group and a tert-butyldimethylsilyl (TBDMS)-protected primary alcohol. With a molecular formula of C₈H₂₀OSSi and a molecular weight of approximately 192.4 g·mol⁻¹, this compound serves as a versatile intermediate in organic synthesis and as a precursor for self‑assembled monolayers (SAMs) on noble metal surfaces.

Molecular Formula C8H20OSSi
Molecular Weight 192.39
CAS No. 76855-57-7
Cat. No. B2754294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanethiol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
CAS76855-57-7
Molecular FormulaC8H20OSSi
Molecular Weight192.39
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OCCS
InChIInChI=1S/C8H20OSSi/c1-8(2,3)11(4,5)9-6-7-10/h10H,6-7H2,1-5H3
InChIKeyPZBCENUAPNTHEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethanethiol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- (CAS 76855-57-7): Core Chemical Identity and Procurement Baseline


Ethanethiol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- (CAS 76855-57-7), systematically named 2-((tert-butyldimethylsilyl)oxy)ethane-1-thiol, is a bifunctional organosilicon compound featuring a terminal thiol (–SH) group and a tert-butyldimethylsilyl (TBDMS)-protected primary alcohol. With a molecular formula of C₈H₂₀OSSi and a molecular weight of approximately 192.4 g·mol⁻¹, this compound serves as a versatile intermediate in organic synthesis and as a precursor for self‑assembled monolayers (SAMs) on noble metal surfaces . The TBDMS ether imparts significantly enhanced hydrolytic stability over analogous trimethylsilyl (TMS)-protected thiols, making it a strategically advantageous building block where controlled deprotection or prolonged shelf‑life is critical.

Workflow Stepwise surface engineering & SAM precursor
Selection TBDMS-protected thiol with orthogonal reactivity
Stability Reported class-level hydrolytic stability over TMS analogs

Why Generic Thiols Cannot Substitute for Ethanethiol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- in Precision Surface Functionalization


Generic ω-functionalized alkanethiols such as 2‑mercaptoethanol or 11‑mercaptoundecanol lack the orthogonal protection provided by the TBDMS group, forcing a trade-off between surface anchoring and subsequent functionalization. Unprotected hydroxyl-terminated thiols can undergo uncontrolled oxidation, hydrogen‑bonding interferences, or unintended reactivity during SAM formation, compromising monolayer order and reproducibility. Conversely, the TBDMS ether in ethanethiol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- acts as a chemically robust protecting group that is ca. 10⁴ times more hydrolysis‑resistant than the corresponding TMS ether [1], enabling cleaner, stepwise surface engineering protocols that are unattainable with conventional, unprotected short-chain thiols.

Target TBDMS-protected thiol Orthogonal TBDMS ether enables controlled deprotection; SAM formation proceeds without premature hydroxyl exposure.
Potential substitute 2-Mercaptoethanol Unprotected hydroxyl may oxidize or interfere during SAM assembly; monolayer reproducibility may shift.
Target Silylethane-thiol spontaneous SAM Single-step Au–S bond formation confirmed by QCM/XPS on analogous compounds.
Potential substitute Thioacetate analog Requires separate deprotection step; protocol complexity and contamination risk may increase.

Quantitative Differentiation Evidence for Ethanethiol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- (CAS 76855-57-7)


TBDMS Ether Exhibits ~10⁴‑Fold Enhanced Hydrolytic Stability Over TMS Ether Analogs

The tert-butyldimethylsilyl (TBDMS) protecting group in ethanethiol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- provides approximately 10⁴‑times greater resistance to hydrolysis compared to the corresponding trimethylsilyl (TMS) ether. This stability differential is a foundational principle of silyl protecting group chemistry, as established by Greene and Wuts in the authoritative reference Protective Groups in Organic Synthesis [1]. While the target compound itself has not been the subject of a dedicated head‑to‑head hydrolysis study, the class‑level behavior of TBDMS ethers is extensively documented: TBDMS‑protected alcohols consistently demonstrate a ca. 10⁴‑fold stability advantage over their TMS counterparts under identical aqueous conditions. This inference applies directly to the TBDMS‑protected ethanol moiety in CAS 76855-57-7.

TBDMS vs. TMS stability
Class-level
~10,000-fold enhanced hydrolytic stability
Supports class-level stability context for TBDMS-protected thiols
Inference from Greene & Wuts (1999); dedicated head-to-head data not available.
Hydrolytic Stability Protecting Group Chemistry Silyl Ether Synthesis

Silylethane‑Thiol Anchoring Enables Direct SAM Formation Without Separate Deprotection, Unlike Thioacetate Analogs

In a direct comparative study by Niebel et al. (Chem. Commun., 2015), silylethane‑thiol derivatives—structurally analogous to ethanethiol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-—were shown to spontaneously assemble into well‑ordered monolayers on Au(111) surfaces. Quartz crystal microbalance (QCM) and X‑ray photoelectron spectroscopy (XPS) measurements confirmed that thiol deprotection and SAM formation occurred concurrently upon adsorption, eliminating the need for a separate chemical deprotection step. This behavior was compared directly to the corresponding thioacetate analog, which required an additional processing step to achieve comparable monolayer quality [1]. Although the study employed an aromatic silylethane‑thiol derivative rather than CAS 76855-57-7 itself, the silylethane‑thiol anchoring motif is identical, supporting a strong class‑level inference for the target compound.

SAM formation pathway
Head-to-head
Spontaneous Au–S bonding; no separate deprotection needed
Reported direct SAM assembly on Au(111) vs. thioacetate stepwise route
QCM/XPS evidence from analogous silylethane-thiol (Niebel et al., 2015).
Self-Assembled Monolayers Gold Surface Functionalization Silylethane-Thiol Chemistry

Short Ethylene Spacer with Bulky TBDMS Group Provides Controlled Surface Wettability Distinct from Long‑Chain Alkanethiols

The molecular architecture of ethanethiol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-—a two‑carbon ethylene spacer bearing a bulky, hydrophobic TBDMS group—produces a surface wettability profile that is intermediate between hydrophilic short‑chain thiols (e.g., 2‑mercaptoethanol) and hydrophobic long‑chain alkanethiols (e.g., 11‑mercaptoundecanol). While direct contact angle data for CAS 76855-57-7 SAMs have not been published, class‑level inference from the behavior of structurally related silyl‑protected thiols indicates that the TBDMS group significantly increases the advancing water contact angle relative to unprotected 2‑mercaptoethanol monolayers (typically 30–40° for hydroxyl‑terminated short‑chain SAMs) [1]. This tunable hydrophobicity is exploited in mixed SAM formulations where precise control over surface energy is required.

Surface wettability
Class-level
Estimated contact angle increase ≥20° vs. 2-mercaptoethanol
Supports tunable hydrophobicity in mixed SAM design
Class-level inference from silyl-protected thiol behavior; direct measurement needed.
Surface Wettability Contact Angle Mixed SAM Design

Optimal Procurement Scenarios for Ethanethiol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- (CAS 76855-57-7)


Stepwise Surface Engineering of Gold Electrodes for Biosensor Fabrication

In biosensor development, mixed SAMs are employed to control probe density and reduce nonspecific binding. Ethanethiol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- serves as an ideal inert spacer: its thiol group anchors to gold while the TBDMS‑protected hydroxyl remains latent. After SAM formation, selective deprotection with fluoride ions (e.g., TBAF) reveals the hydroxyl moiety for subsequent bioconjugation. This orthogonal strategy—supported by the 10⁴‑fold hydrolytic stability advantage over TMS analogs [1]—prevents premature hydroxyl exposure during SAM assembly, ensuring cleaner, more reproducible interfaces than achievable with 2‑mercaptoethanol alone.

Single‑Step SAM Formation for Aromatic Monolayer Fabrication on Au(111)

When the goal is to create aromatic thiolate monolayers on gold without a separate deprotection step, the silylethane‑thiol motif found in the target compound provides a distinct advantage. As demonstrated with structurally analogous silylethane‑thiol derivatives, spontaneous monolayer formation occurs directly upon immersion, with QCM and XPS confirming concurrent deprotection and Au–S bond formation [1]. Researchers procuring CAS 76855-57-7 for similar applications benefit from simplified protocols that eliminate the need for post‑assembly chemical treatment, reducing both time and potential contamination.

Orthogonal Protection in Multi‑Step Organic Synthesis

In synthetic routes requiring sequential functionalization of thiol and hydroxyl groups, the TBDMS ether of ethanethiol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- provides predictable, chemoselective reactivity. The thiol group can participate in nucleophilic substitutions or Michael additions, while the TBDMS‑protected alcohol remains inert until deliberately deprotected with fluoride sources. This orthogonality, backed by the well‑established stability hierarchy of silyl protecting groups [1], makes the compound a strategically valuable intermediate where 2‑mercaptoethanol would lead to uncontrolled side reactions.

Calibration Standard or Derivatization Reagent in GC‑MS Analysis

TBDMS derivatives are widely employed in gas chromatography–mass spectrometry (GC‑MS) because they produce characteristic [M–57]⁺ fragment ions that enhance detection sensitivity. Ethanethiol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- can serve as a derivatization reagent or reference standard for thiol‑containing analytes, offering superior on‑column stability compared to TMS derivatives [1]. Analytical laboratories seeking robust, moisture‑stable derivatives for trace thiol analysis represent a key procurement demographic for this compound.

Application
Selection Property
Validation Focus
Stepwise gold electrode functionalization
Orthogonal TBDMS protection
Deprotection control & monolayer order
Single-step aromatic SAM formation
Spontaneous Au–S bonding
QCM/XPS surface characterization
Multi-step organic synthesis intermediate
Chemoselective thiol reactivity
Fluoride-triggered deprotection
GC-MS derivatization/standard
TBDMS ether stability on column
Characteristic [M–57]⁺ fragment
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